1,3-Benzenedibutanoic acid
Overview
Description
A compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s state of matter (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability .Scientific Research Applications
Industrial Applications and Health Effects
1,3-Benzenedibutanoic acid, as a derivative of phthalates, plays a significant role in industrial applications. Phthalates, including diesters of 1,2-benzenedicarboxylic acid, are widely used as plasticizers in the manufacture of flexible vinyl, which is used in various consumer products, flooring, wall coverings, food contact applications, and medical devices. Additionally, low molecular weight phthalates are used in personal care products, as solvents and plasticizers for cellulose acetate, and in making lacquers, varnishes, and coatings. This widespread industrial use of phthalates, including derivatives like this compound, has been extensively reviewed, especially concerning their metabolism and health effects in human populations (Hauser & Calafat, 2005).
Applications in Coordination Chemistry and Material Science
The use of 1,3-benzenedicarboxylic acid and its derivatives has been extensively explored in the field of coordination chemistry and material science. One study describes the synthesis and characterization of a three-dimensional crystalline porous metal-organic framework using 1,3-benzenedicarboxylic acid. This framework demonstrated the ability to separate a mixture of naphthalene and anthracene through selective adsorption, showcasing its potential in material separation applications (Liu, Lang, & Abrahams, 2011). Another research designed a metal-organic framework based on a ligand with three 1,3-benzenedicarboxylate units, resulting in a structure with nanometre-sized metal-organic cuboctahedra incorporated into a cubic close packing arrangement. This structure indicated potential applications in the storage and separation of molecules and ions due to its unique cavities (Zou, Park, Hong, & Lah, 2008).
Mechanism of Action
Target of Action
1,3-Benzenedibutanoic acid is an organic compound with the chemical formula C9H6O6 . It is a planar molecule . .
Mode of Action
It is known that it can form highly stable supramolecular hydrogels when combined with hydroxyl pyridines . This suggests that it may interact with its targets through hydrogen bonding .
Biochemical Pathways
Given its ability to form supramolecular hydrogels, it may be involved in pathways related to cellular structure and stability .
Result of Action
Its ability to form supramolecular hydrogels suggests that it may have effects on cellular structure and stability .
Action Environment
It is known that the hydrogels it forms with hydroxyl pyridines are stable up to 95°c , suggesting that temperature is an important factor in its stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(3-carboxypropyl)phenyl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c15-13(16)8-2-6-11-4-1-5-12(10-11)7-3-9-14(17)18/h1,4-5,10H,2-3,6-9H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDLRLLEOBIQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCCC(=O)O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396357 | |
Record name | 1,3-Benzenedibutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54698-75-8 | |
Record name | 1,3-Benzenedibutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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